molecular formula C22H36N2O2 B084270 2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide CAS No. 10261-49-1

2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide

Cat. No.: B084270
CAS No.: 10261-49-1
M. Wt: 360.5 g/mol
InChI Key: UZPBVQUXWZZNOQ-UHFFFAOYSA-N
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Description

2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide is a chemical compound with the molecular formula C22H36N2O2 and a molecular weight of 360.5 g/mol. This compound is characterized by the presence of a benzamide core, a nonyloxy group, and a pyrrolidinyl ethyl side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoic acid with an amine group under appropriate conditions.

    Attachment of the Nonyloxy Group: The nonyloxy group is introduced through an etherification reaction, where a nonyl alcohol reacts with the benzamide core.

    Introduction of the Pyrrolidinyl Ethyl Side Chain: The pyrrolidinyl ethyl side chain is attached via a nucleophilic substitution reaction, where the pyrrolidine ring reacts with an ethyl halide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidinyl ethyl side chain plays a crucial role in binding to target proteins, while the benzamide core contributes to the overall stability and activity of the compound. The nonyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide: Unique due to its specific combination of functional groups.

    N-(2-(Pyrrolidinyl)ethyl)benzamide: Lacks the nonyloxy group, resulting in different chemical properties.

    2-Nonyloxybenzamide: Lacks the pyrrolidinyl ethyl side chain, affecting its biological activity.

Uniqueness

This compound is unique due to its combination of a nonyloxy group, a pyrrolidinyl ethyl side chain, and a benzamide core. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

10261-49-1

Molecular Formula

C22H36N2O2

Molecular Weight

360.5 g/mol

IUPAC Name

2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C22H36N2O2/c1-2-3-4-5-6-7-12-19-26-21-14-9-8-13-20(21)22(25)23-15-18-24-16-10-11-17-24/h8-9,13-14H,2-7,10-12,15-19H2,1H3,(H,23,25)

InChI Key

UZPBVQUXWZZNOQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2

Canonical SMILES

CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2

Synonyms

o-(Nonyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide

Origin of Product

United States

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